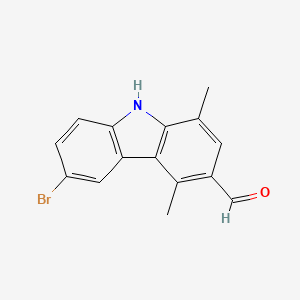

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 18073-21-7 . It has a molecular weight of 302.17 and its IUPAC name is 6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde . The compound is a light-green to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a light-green to brown solid . It has a molecular weight of 302.17 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Fighting Diabetes

Carbazole derivatives, including “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde”, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have been found to play a significant role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Antioxidant Activity

The carbazole derivatives have shown potent antioxidant activities . They can reduce oxidative stress, which is a key factor in the development of various diseases, including diabetes, cancer, and neurodegenerative diseases .

Anti-inflammatory Activities

Carbazole derivatives also exhibit anti-inflammatory activities . They can block adrenergic hyperactivation, which is often associated with inflammation and stress responses .

Antitumor Properties

Carbazole derivatives have shown antitumor properties . They can prevent damage to pancreatic cells, which is crucial in the fight against pancreatic cancer .

Modulating Carbohydrate Metabolism

Carbazole derivatives can modulate carbohydrate metabolism . This property is particularly important in the management of diabetes, as it can help control blood glucose levels .

GPER Agonist in Breast Cancer Cells

One of the carbazole derivatives has been found to act as a GPER agonist in breast cancer cells . It triggers the rapid ERK activation in ER-negative SkBr3 cells, demonstrating a good affinity for GPER in docking studies .

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

将来の方向性

Carbazole derivatives have been studied for their potential utility as pharmaceutically active compounds . They have also been used in cancer therapy . Therefore, future research could focus on exploring the potential applications of “6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde” in these areas.

作用機序

Target of Action

The primary target of 6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the G protein-coupled receptor known as GPR30 or GPER . This receptor is known to mediate estrogen signals .

Mode of Action

The compound interacts with its target, the GPER receptor, and activates the GPER-mediated transduction pathway

Biochemical Pathways

The activation of the GPER-mediated transduction pathway can have various downstream effects, depending on the cellular context

Result of Action

It is known to act as a gper agonist in breast cancer cells , suggesting it may have potential therapeutic applications in this context.

特性

IUPAC Name |

6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-8-5-10(7-18)9(2)14-12-6-11(16)3-4-13(12)17-15(8)14/h3-7,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFSNATUOFWLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2854537.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)

![ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2854554.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)

![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)